2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole
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Overview
Description
(2R,6R)-2,3,5,6-Tetrahydro-2,6-diphenyl-1H-imidazo[1,2-a]imidazole is a complex organic compound with a unique structure that features a fused imidazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,3,5,6-Tetrahydro-2,6-diphenyl-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,3,5,6-Tetrahydro-2,6-diphenyl-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
(2R,6R)-2,3,5,6-Tetrahydro-2,6-diphenyl-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,6R)-2,3,5,6-Tetrahydro-2,6-diphenyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to (2R,6R)-2,3,5,6-Tetrahydro-2,6-diphenyl-1H-imidazo[1,2-a]imidazole.
Caffeine: Although structurally different, caffeine is another compound with significant biological activity.
Uniqueness
What sets (2R,6R)-2,3,5,6-Tetrahydro-2,6-diphenyl-1H-imidazo[1,2-a]imidazole apart is its unique fused ring system and the specific stereochemistry, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUJUYSNPSXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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